3-(4-Cyclopropylphenyl)pyrrolidine
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Overview
Description
3-(4-Cyclopropylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-cyclopropylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The addition of a cyclopropylphenyl group enhances its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclopropylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of 1,3-dipolar cycloaddition reactions between nitrones and olefins . These reactions typically require mild conditions and provide good yields.
Industrial Production Methods: Industrial production often utilizes gas-phase catalytic methods. For instance, tetrahydrofuran and ammonia can be used as raw materials under high-temperature conditions with solid acid catalysts to produce pyrrolidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Cyclopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(4-Cyclopropylphenyl)pyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enantioselective proteins, influencing their activity and leading to various biological effects . The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Pyrrolizidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrole: A five-membered aromatic ring with nitrogen, used in medicinal chemistry.
Cyclopropylphenyl derivatives: Compounds with a cyclopropylphenyl group, known for their unique chemical properties.
Uniqueness: 3-(4-Cyclopropylphenyl)pyrrolidine stands out due to its combination of a pyrrolidine ring and a cyclopropylphenyl group, which enhances its chemical stability and biological activity .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(4-cyclopropylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-10(1)11-3-5-12(6-4-11)13-7-8-14-9-13/h3-6,10,13-14H,1-2,7-9H2 |
InChI Key |
ARESOPXQUQRKRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3CCNC3 |
Origin of Product |
United States |
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